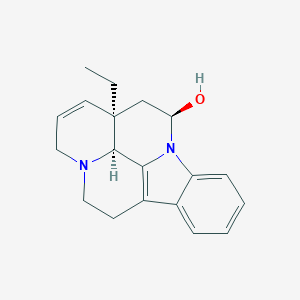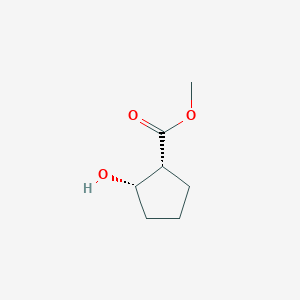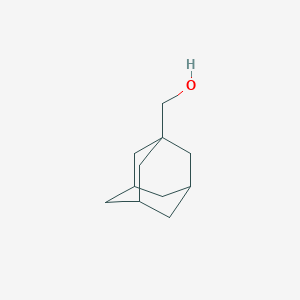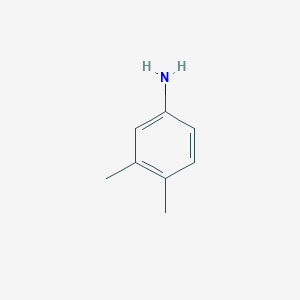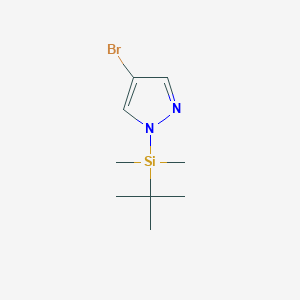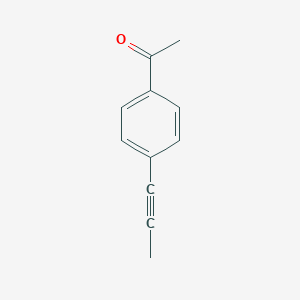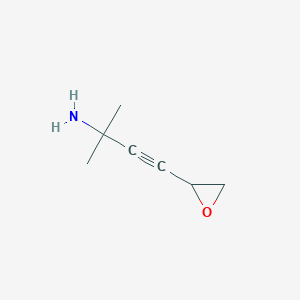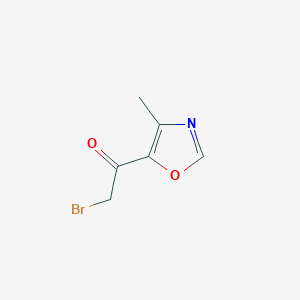
1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea
Descripción general
Descripción
1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea, also known as CMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMPI is a white crystalline solid with a molecular weight of 285.77 g/mol and a melting point of 186-188°C.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including protein kinase C and cyclin-dependent kinase 2. It has also been shown to induce apoptosis in cancer cells, which is the process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to exhibit antifungal and antibacterial activity. Furthermore, 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea has been shown to inhibit the activity of several enzymes, which may have implications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is its potent antitumor activity, which makes it a promising candidate for the development of anticancer agents. However, there are also several limitations associated with the use of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea in lab experiments. One of the major limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the mechanism of action of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is not fully understood, which makes it challenging to develop targeted therapies based on its activity.
Direcciones Futuras
There are several future directions for the research on 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea. One of the major directions is the development of more potent and selective analogs of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea that exhibit improved solubility and pharmacokinetic properties. Additionally, the mechanism of action of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea needs to be further elucidated to develop targeted therapies based on its activity. Furthermore, the potential applications of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea in other fields, such as agriculture and materials science, need to be explored. Overall, 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is a promising compound with significant potential for future research and development.
Métodos De Síntesis
The synthesis of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea involves the reaction of 2-chloro-6-methylphenyl isocyanate with 4-pyridinemethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The synthesis of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is a well-established method and has been reported in several scientific journals.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is in the field of medicinal chemistry. 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea has been reported to exhibit potent antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10-3-2-4-12(15)13(10)18-14(19)17-9-11-5-7-16-8-6-11/h2-8H,9H2,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHLIIZKFKXDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924809 | |
| Record name | N-(2-Chloro-6-methylphenyl)-N'-[(pyridin-4-yl)methyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea | |
CAS RN |
124441-49-2 | |
| Record name | N-(2-Chloro-6-methylphenyl)-N'-(4-pyridinyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124441492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chloro-6-methylphenyl)-N'-[(pyridin-4-yl)methyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



